molecular formula C26H27NO6 B4909627 (4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

(4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B4909627
M. Wt: 449.5 g/mol
InChI Key: XUKJXWYKVHYQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and is substituted with methoxy and hydroxy groups that can influence its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the intermediate chalcone. This intermediate is then subjected to cyclization reactions to form the hexahydroquinoline core. The final step involves esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential pharmacological activities. The quinoline core is known for its antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of hydroxy and methoxy groups can enhance its bioavailability and target specificity, making it a promising lead compound for new drugs .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-METHOXYPHENYL)METHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE apart is its unique combination of functional groups and the quinoline core. This combination provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry .

Properties

IUPAC Name

(4-methoxyphenyl)methyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO6/c1-15-23(26(30)33-14-16-7-10-18(31-2)11-8-16)24(17-9-12-20(28)22(13-17)32-3)25-19(27-15)5-4-6-21(25)29/h7-13,24,27-28H,4-6,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKJXWYKVHYQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)O)OC)C(=O)OCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.